Hexadecanamide, N-cyclohexyl-
Description
Hexadecanamide, N-cyclohexyl- is a fatty acid amide derivative comprising a hexadecanoyl (C16:0) chain linked to a cyclohexylamine group. Hexadecanamide is a saturated fatty acid amide derived from hexadecanoic acid (palmitic acid) and is involved in biological processes such as inflammation modulation, vascular regulation, and cell signaling . Structurally similar compounds, including oleamide (C18:1), stearamide (C18:0), and other N-substituted fatty acid amides, share functional roles in membrane fluidity and metabolic pathways .
Properties
IUPAC Name |
N-cyclohexylhexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24)23-21-18-15-14-16-19-21/h21H,2-20H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNIVLAQPVUFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecanamide, N-cyclohexyl- can be synthesized through the reaction of hexadecanoic acid (palmitic acid) with cyclohexylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of hexadecanoic acid and the amine group of cyclohexylamine. This process can be catalyzed by various agents, such as carbodiimides or acid chlorides, under controlled conditions of temperature and pH.
Industrial Production Methods
In industrial settings, the production of Hexadecanamide, N-cyclohexyl- often involves the use of high-pressure reactors and catalysts to optimize the yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
Kinetics : Hydrolysis rates increase with temperature (>100°C) and catalyst concentration.
Transamidation
The compound participates in transamidation with primary or secondary amines:
Catalysts :
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RuNi bimetallic catalysts enhance reaction efficiency at 300°C and 80 bar H₂, yielding n-pentadecane (C₁₅H₃₂) as a dominant product .
-
Homogeneous catalysts (e.g., NaOMe) facilitate amine exchange at milder conditions (120°C).
Oxidation and Reduction
Oxidation :
-
Ozone or KMnO₄ : Cleaves the C=C bonds (if present) in the hydrocarbon chain, forming ketones or carboxylic acids.
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Autoxidation : Generates hydroperoxides at allylic positions under UV light.
Reduction :
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LiAlH₄ : Reduces the amide to N-cyclohexylhexadecylamine ().
Thermal Decomposition
At elevated temperatures (>250°C), the compound decomposes via:
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Dehydration : Forms nitriles () and cyclohexylamine.
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Decarboxylation : Releases CO₂ and yields N-cyclohexylpentadecane .
Thermogravimetric Analysis (TGA) Data :
| Temperature Range | Mass Loss (%) | Primary Products |
|---|---|---|
| 250–300°C | 40–45 | Nitriles, CO₂ |
| 300–400°C | 30–35 | Alkanes, cyclohexyl derivatives |
Catalytic Hydrogenolysis
Under hydrogenation conditions, the amide bond is cleaved to form alkanes:
| Catalyst | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| RuNi | 300°C, 80 bar H₂ | n-Pentadecane (C₁₅H₃₂) | 68 |
| PtCo | 300°C, 80 bar H₂ | n-Hexadecane (C₁₆H₃₄) | 52 |
Bimetallic catalysts (e.g., RuNi) suppress competing side reactions, improving selectivity for shorter alkanes .
Biological Interactions
Hexadecanamide, N-cyclohexyl- modulates enzymatic activity via covalent modification:
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NAAA Inhibition : The β-lactone derivative acylates Cys131 in N-acylethanolamine acid amidase (NAAA), blocking hydrolysis of bioactive lipids .
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sEH/COX-2 Dual Inhibition : Derivatives like PTUPB inhibit soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2), reducing inflammation .
Mechanistic Insight :
This acylation disrupts substrate binding in hydrolases .
Stability and Reactivity Trends
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pH Stability : Stable in neutral conditions; hydrolyzes rapidly in pH <3 or >10.
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Light Sensitivity : Prone to radical-mediated oxidation under UV exposure.
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Solubility : Lipophilic (), favoring organic-phase reactions.
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Properties
Hexadecanamide derivatives have been studied for their anti-inflammatory effects. For instance, N-(2-hydroxyethyl)hexadecanamide has shown efficacy in reducing edema and inflammatory hyperalgesia by modulating mast cell activation. This compound is notable for its ability to inhibit the hydrolysis of palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) in host-defense cells such as macrophages and sensory neurons, which dampens tissue reactions to inflammatory stimuli .
Case Study: In Vivo Effects on Edema
- Objective : To evaluate the anti-inflammatory effects of N-(2-hydroxyethyl)hexadecanamide.
- Method : Administered orally to rats; plasma levels of PEA were measured post-administration.
- Results : Significant reduction in edema formation was observed, indicating its potential as an anti-inflammatory agent .
Materials Science Applications
2.1 Gelation Properties
Hexadecanamide has been explored as a gelator in various formulations. It exhibits thixotropic behavior when mixed with oils, making it suitable for applications in cosmetics and pharmaceuticals.
Data Table: Gelation Behavior of Hexadecanamide Mixtures
| Mixture Composition | Concentration (wt%) | Gelation Behavior |
|---|---|---|
| Stearic Acid Amide/Hexadecanamide | 0.5 | Forms stable gel |
| Stearic Acid Amide/Hexadecanamide | 1.0 | Exhibits thixotropic behavior |
| Hexadecanamide/N-Octanamide | 4 | High mechanical strength |
This table summarizes the gelation properties of hexadecanamide when mixed with other compounds, showcasing its versatility as a gelator in various applications .
Biochemical Research Applications
3.1 Inhibition of Enzymatic Activity
Research has indicated that hexadecanamide derivatives can act as inhibitors for specific enzymes involved in lipid metabolism. For example, certain derivatives have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA), which plays a critical role in the hydrolysis of fatty acid ethanolamides.
Case Study: Enzyme Inhibition
- Objective : To assess the inhibitory effects of hexadecanamide derivatives on NAAA.
- Method : High-throughput screening of compounds was conducted to evaluate their IC50 values.
- Results : Compounds derived from hexadecanamide exhibited high potency against NAAA, with IC50 values significantly lower than traditional inhibitors, indicating their potential for therapeutic applications in pain management and inflammation control .
Mechanism of Action
The mechanism by which Hexadecanamide, N-cyclohexyl- exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares hexadecanamide, N-cyclohexyl- (inferred properties) with related fatty acid amides and precursors:
| Compound | Molecular Formula | Molecular Weight | Solubility (mg/mL) | Key Structural Features |
|---|---|---|---|---|
| Hexadecanamide, N-cyclohexyl- | C₂₂H₄₃NO | 337.59 | Not reported (likely low) | Cyclohexyl group, saturated C16 chain |
| Hexadecanamide (palmitamide) | C₁₆H₃₃NO | 255.44 | Ethanol: 22; DMSO: 20; DMF:14 | Saturated C16 chain, primary amide |
| Oleamide | C₁₈H₃₅NO | 281.48 | Ethanol: ~25 (estimated) | Unsaturated C18:1 chain, primary amide |
| Stearamide | C₁₈H₃₇NO | 283.50 | Low (crystalline solid) | Saturated C18 chain, primary amide |
| Hexadecanoic acid (palmitic acid) | C₁₆H₃₂O₂ | 256.42 | Insoluble in water | Saturated C16 carboxylic acid |
Notes:
- Solubility data for hexadecanamide are experimentally confirmed .
- Oleamide’s solubility is inferred from its unsaturated structure, which enhances lipophilicity.
- The cyclohexyl group in N-cyclohexyl-hexadecanamide likely reduces polarity compared to primary amides.
Hexadecanamide (Palmitamide)
- Metabolic Regulation : Associated with hypertension; studies report conflicting serum levels (increased in human hypertension but decreased in murine models ).
- Vascular Health : Modulates endothelial function and inflammation via membrane signaling pathways .
- Semiochemical Role : Acts as an attractant/pheromone in marine species like Aplidium constellatum .
Oleamide
- Neurotransmission : Regulates sleep induction and serotonin receptor activity.
- Anti-inflammatory : Reduces cytokine production in vascular cells .
Stearamide
- Industrial Use : Common as a slip agent in plastics due to high melting point (~100°C).
- Biological Role: Limited evidence in mammals but linked to lipid raft stability.
Hexadecanoic Acid (Palmitic Acid)
Research Findings and Contradictions
- Hypertension Studies : Hexadecanamide levels decreased in hypertensive mouse models but increased in human serum . This discrepancy suggests species-specific or context-dependent metabolic pathways .
- Comparative Metabolism: Unlike hexadecanamide, hexadecanoic acid is consistently elevated in hypertension, highlighting divergent roles of free fatty acids versus their amide derivatives .
- Structural-Activity Relationships : The cyclohexyl group in N-cyclohexyl-hexadecanamide may enhance lipid solubility and alter receptor interactions compared to primary amides like oleamide or stearamide.
Biological Activity
Hexadecanamide, N-cyclohexyl- (chemical formula: C22H43NO), is a fatty acid amide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicine. This article explores the compound's biological activity, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Hexadecanamide, N-cyclohexyl- is a derivative of hexadecanamide where the amide hydrogen is substituted with a cyclohexyl group. This structural modification influences its biological interactions. The compound is known to interact with various molecular targets, including enzymes and cellular receptors, leading to alterations in cellular processes. For instance, its antimicrobial effects may arise from disrupting microbial cell membranes or inhibiting critical enzymatic functions within pathogens.
Antimicrobial Properties
Research indicates that Hexadecanamide, N-cyclohexyl- exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further exploration in developing new antibacterial agents. The mechanism may involve the disruption of bacterial cell wall integrity or interference with vital metabolic pathways.
Anti-inflammatory Effects
The compound also displays promising anti-inflammatory properties. Studies suggest that Hexadecanamide, N-cyclohexyl- can modulate inflammatory responses by inhibiting the activity of pro-inflammatory mediators. For example, it has been reported to reduce edema formation and hyperalgesia in animal models by down-regulating mast cell activation . This effect positions it as a potential therapeutic agent for inflammatory conditions.
In Vitro Studies
In vitro experiments have demonstrated that Hexadecanamide, N-cyclohexyl- effectively inhibits the activity of N-acylethanolamine hydrolyzing acid amidase (NAAA), an enzyme involved in the metabolism of bioactive lipids such as palmitoylethanolamide (PEA). Inhibition of NAAA leads to elevated levels of PEA, which has well-documented anti-inflammatory effects .
Table 1 summarizes key findings from various studies on the compound's biological activity:
| Study Reference | Biological Activity | IC50 Value | Model Used |
|---|---|---|---|
| NAAA Inhibition | 0.006 μM | HEK293 Cells | |
| Anti-inflammatory | - | Mouse Models | |
| Antimicrobial | - | Various Bacterial Strains |
In Vivo Studies
In vivo studies have corroborated the anti-inflammatory effects observed in vitro. For example, administration of Hexadecanamide, N-cyclohexyl- in rodent models resulted in significant reductions in inflammation markers following induced inflammatory responses . These findings support its potential use in therapeutic applications targeting inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclohexyl hexadecanamide, and how can reaction conditions be optimized?
- Methodology :
- Copper-catalyzed C–H amidation : Utilize Cu(acac)₂ as a catalyst with tert-butyl peroxide (t-BuOOt-Bu) in cyclohexane under ligand-free conditions. This method avoids solvents and achieves direct N-cyclohexyl amidation .
- Dithiocarbamate intermediate : React cyclohexylamine with carbon disulfide in water to form N-cyclohexyl dithiocarbamate, a precursor for thioamide transformations .
- Optimization : Monitor reaction temperature (typically 80–100°C) and molar ratios (e.g., 3:1 cyclohexylamine to carbon disulfide). Purify via column chromatography or recrystallization.
Q. How should researchers prepare and handle stock solutions of N-cyclohexyl hexadecanamide?
- Solubility : Dissolve in ethanol (22 mg/mL), DMSO (20 mg/mL), or DMF (14 mg/mL) under inert gas purging to prevent oxidation. Pre-warm solvents to 40–50°C for faster dissolution .
- Storage : Store solid at –20°C in airtight containers. Solutions are stable for ≤6 months at –80°C .
Q. What safety protocols are critical when handling N-cyclohexyl hexadecanamide?
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.
- Spill Management : Mechanically collect solid spills; avoid water flushing. Dispose via hazardous waste channels .
Advanced Research Questions
Q. What experimental strategies assess enzyme inhibition by N-cyclohexyl hexadecanamide derivatives?
- Assays :
- α-Glucosidase/Acetylcholinesterase : Use spectrophotometric assays with p-nitrophenyl substrates. IC₅₀ values are calculated from dose-response curves .
- 5α-Reductase (5αRD5A2) : Employ radiolabeled testosterone conversion assays in prostate cell lines. Measure dihydrotestosterone (DHT) via HPLC .
- SAR Analysis : Compare derivatives with/without α,β-unsaturated ketones and C-17 auxophores to correlate structure with inhibition potency .
Q. How can conflicting biological activity data for this compound be resolved?
- Root Causes : Variability in purity (e.g., residual solvents), structural analogs (e.g., N,N-bis(iso-propyl) derivatives), or assay conditions (e.g., bacterial strain differences) .
- Mitigation : Validate compound identity (NMR, HRMS), standardize assays (e.g., CLSI guidelines for antimicrobial testing), and replicate studies across independent labs .
Q. What catalytic mechanisms enable N-cyclohexyl group introduction in amides?
- Copper Catalysis : Radical-mediated C–H activation via Cu(II)/Cu(III) redox cycles. tert-Butyl peroxide acts as an oxidant, generating amidyl radicals for cyclohexane coupling .
- Kinetic Studies : Track reaction progress using GC-MS or in situ IR. Solvent-free conditions minimize side reactions .
Q. How does N-cyclohexyl hexadecanamide modify polymer properties, and what techniques characterize these effects?
- Copolymer Synthesis : Incorporate into PMMA via radical copolymerization with methyl methacrylate. Use azobisisobutyronitrile (AIBN) as an initiator at 70°C .
- Characterization :
- Thermal Stability : TGA for decomposition temperatures; DSC for glass transition (Tg) shifts.
- Morphology : SEM/AFM to analyze nanocomposite dispersion .
Q. What in silico tools predict bioactivity and physicochemical properties of derivatives?
- QSAR Models : Use CODESSA or MOE to correlate logP, polar surface area (PSA), and Gibbs free energy with bioactivity .
- Docking Studies : Target enzymes like acetylcholinesterase (PDB ID: 4EY7) with AutoDock Vina. Validate with MD simulations .
Q. How are multitarget inhibitors like N-cyclohexyl derivatives evaluated in neurological disease models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
